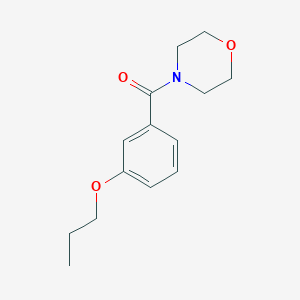![molecular formula C15H22N2O4S B4432563 1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432563.png)
1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine, also known as EAMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EAMP is a piperazine derivative that is synthesized through a multi-step process. In
Wirkmechanismus
1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine is believed to act as a glutamate release inhibitor by blocking the activity of vesicular glutamate transporters. These transporters are responsible for the packaging and release of glutamate from neurons. By inhibiting their activity, this compound can decrease the amount of glutamate released into the synapse, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on glutamate release, it has been shown to have an effect on the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to have an effect on the activity of voltage-gated calcium channels, which play a key role in the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine in lab experiments is its specificity for glutamate release inhibition. This allows researchers to study the effects of glutamate release on neuronal excitability in a more targeted manner. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can lead to cell death, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research related to 1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine. One area of interest is the development of more specific and potent inhibitors of glutamate release. Another area of interest is the study of the effects of this compound on other neurotransmitters and their receptors. Finally, the potential use of this compound as a therapeutic agent for neurological disorders such as epilepsy warrants further investigation.
Conclusion:
In conclusion, this compound is a piperazine derivative that has potential applications in research related to the nervous system. Its specificity for glutamate release inhibition makes it a valuable tool for studying the effects of glutamate on neuronal excitability. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine has been found to have potential applications in research related to the nervous system. It has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that plays a key role in the central nervous system. This inhibition can lead to a decrease in the excitability of neurons, which may have implications for the treatment of neurological disorders such as epilepsy.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-13-4-6-14(7-5-13)21-12-15(18)16-8-10-17(11-9-16)22(2,19)20/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIOQPMHQVYKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)
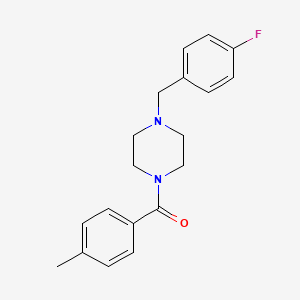
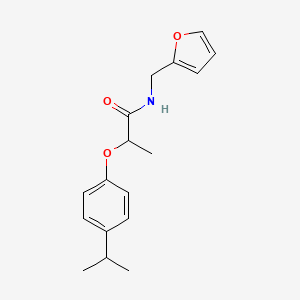
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
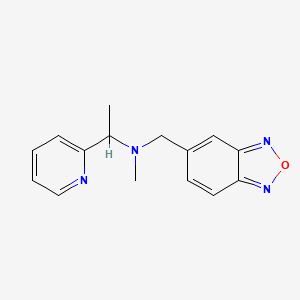
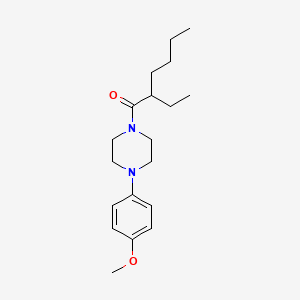

![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide](/img/structure/B4432571.png)
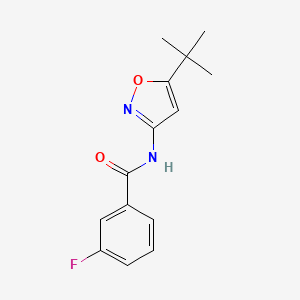
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4432590.png)
